[2-(1H-Benzimidazol-1-yl)ethyl]methylamine dihydrochloride hydrate
Description
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-methylethanamine;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH.H2O/c1-11-6-7-13-8-12-9-4-2-3-5-10(9)13;;;/h2-5,8,11H,6-7H2,1H3;2*1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWRUTSEBLRDLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C=NC2=CC=CC=C21.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Haloethylamines
Salt Formation and Hydration
The free base [2-(1H-benzimidazol-1-yl)ethyl]methylamine is converted to its dihydrochloride salt by treatment with HCl gas in ethanol or methanol. A method from WO2013150545A2 illustrates this process:
-
HCl Gas Saturation : The free base is dissolved in ethanol, and HCl gas is bubbled through the solution at −15°C to 5°C.
-
Crystallization : The mixture is warmed to 25–35°C, stirred for 10 hours, and filtered to isolate the hydrochloride salt.
-
Hydration : The dihydrochloride salt is recrystallized from ethanol-water (1:2 v/v) to yield the hydrate form.
Key Data :
-
Stability : The hydrate form exhibits superior stability under accelerated storage conditions (40°C/75% RH) compared to anhydrous forms.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Steps | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acid-Catalyzed Cyclization + Alkylation | o-Phenylenediamine, 2-chloroethylmethylamine | Cyclization, alkylation, salt formation | 60–70 | 95–98 |
| Reductive Amination | 2-(1H-Benzimidazol-1-yl)acetaldehyde, methylamine | Reductive amination, salt formation | 55–65 | 90–95 |
| One-Pot Alkylation | Preformed benzimidazole, 2-chloroethylmethylamine | Alkylation, in situ HCl treatment | 70–75 | 97–99 |
Notable Observations :
-
Chromatography-Free Processes : WO2013150545A2 avoids chromatographic purification by using Fe-acetic acid for nitro reductions, enhancing scalability.
-
Solvent Systems : Dichloromethane-methanol mixtures (used in WO2017191651A1) improve solubility during salt formation, reducing byproduct generation.
Challenges and Mitigation Strategies
-
Byproduct Formation : Alkylation may produce N-alkylated isomers. This is mitigated by using bulky bases (e.g., K₂CO₃) to favor N1-alkylation.
-
Hydration Control : Excess water during crystallization can lead to variable hydrate stoichiometry. Controlled evaporation at 40–50°C ensures consistent monohydrate formation.
-
Catalyst Poisoning : Catalytic hydrogenation (e.g., Pd/C) is avoided due to benzimidazole’s tendency to adsorb catalysts. Fe-acetic acid reductions are preferred .
Chemical Reactions Analysis
Reactivity Profile
[2-(1H-Benzimidazol-1-yl)ethyl]methylamine dihydrochloride hydrate exhibits a variety of chemical reactions that are significant for its applications in pharmacology:
-
Nucleophilic Substitution : The amine group in the compound can act as a nucleophile, participating in substitution reactions with electrophiles. This property is utilized in synthesizing derivatives with enhanced biological activity.
-
Formation of Coordination Complexes : The nitrogen atoms in the benzimidazole ring can coordinate with metal ions, forming complexes that may exhibit unique catalytic properties or biological activities .
-
Protonation Behavior : As a dihydrochloride salt, this compound can easily undergo protonation-deprotonation reactions, which are essential for its interaction with biological targets.
Structural Characteristics
The molecular structure of this compound can be represented as follows:
Key Structural Features
-
Benzimidazole Core : The presence of the benzimidazole moiety contributes to its pharmacological properties.
-
Amine Functional Groups : These groups are crucial for biological activity and solubility.
Biochemical Interactions
Research indicates that this compound interacts with various biological targets, making it a candidate for further pharmacological studies. Its mechanism of action primarily involves:
-
Enzyme Inhibition : Compounds containing benzimidazole rings have been shown to inhibit certain enzymes, which could be beneficial in treating diseases like cancer or infections.
-
Receptor Binding : The structural configuration allows for binding to specific receptors, influencing cellular responses.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Benzimidazole derivatives, including [2-(1H-benzimidazol-1-yl)ethyl]methylamine, have been extensively studied for their antimicrobial properties. Research has demonstrated that these compounds exhibit significant activity against a range of bacterial and fungal strains. For instance, studies have reported that various benzimidazole derivatives possess notable antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin and chloramphenicol .
2. Anti-inflammatory Properties
Benzimidazole derivatives have also been explored for their anti-inflammatory effects. Several studies indicate that compounds related to [2-(1H-benzimidazol-1-yl)ethyl]methylamine can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For example, certain derivatives have shown IC50 values indicating potent inhibition of COX-1 and COX-2, suggesting their potential as anti-inflammatory agents .
3. Antiviral Activity
The antiviral potential of benzimidazole derivatives has been documented, particularly against viruses such as Herpes Simplex Virus (HSV) and enteroviruses. Compounds derived from benzimidazole structures have demonstrated the ability to inhibit viral replication, which positions them as candidates for further development in antiviral therapies .
4. Cardiovascular Applications
Research has highlighted the efficacy of certain benzimidazole derivatives in managing circulatory diseases, including hypertension. These compounds are noted for their hypotensive effects, providing a foundation for developing new antihypertensive medications . The mechanism often involves modulation of vascular smooth muscle function and improvement in endothelial health.
Case Study 1: Antimicrobial Efficacy
A study conducted by Desai et al. synthesized a series of benzimidazole derivatives and evaluated their antimicrobial activity against various pathogens. The results indicated that several compounds exhibited MIC values significantly lower than those of established antibiotics, showcasing their potential as effective antimicrobial agents .
Case Study 2: Anti-inflammatory Mechanism
In an investigation by Moneer et al., a series of benzimidazole derivatives were evaluated for their COX inhibitory effects. The study found that specific compounds inhibited COX-2 with IC50 values significantly lower than those of traditional anti-inflammatory drugs like diclofenac, indicating a promising avenue for developing new anti-inflammatory therapies .
Data Tables
Mechanism of Action
The mechanism of action of [2-(1H-Benzimidazol-1-yl)ethyl]methylamine dihydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
Substituent Position: The target compound’s benzimidazole substituent at the 1-position contrasts with analogs like 2-(1H-benzimidazol-2-yl)ethylamine dihydrochloride, where substitution occurs at the 2-position. This positional difference influences electronic properties and binding affinity .
~3.0 estimated for methylamine) .
Counterion and Hydration: Dihydrochloride salts (target compound) generally exhibit higher solubility in aqueous media than monohydrochloride salts. The hydrate form further stabilizes the crystalline structure, critical for formulation .
Biological Activity
The compound [2-(1H-benzimidazol-1-yl)ethyl]methylamine dihydrochloride hydrate is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, summarizing research findings, case studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound features a benzimidazole ring, which is a bicyclic structure composed of a benzene ring fused to an imidazole ring. This configuration is crucial for its biological activity.
Anticancer Activity
Benzimidazole derivatives have shown significant anticancer properties. The compound [2-(1H-benzimidazol-1-yl)ethyl]methylamine has been evaluated for its ability to inhibit cancer cell proliferation. In various studies, compounds with similar structures have demonstrated IC50 values in the nanomolar range against different cancer cell lines. For example, derivatives with modifications at the 2-position of the benzimidazole ring have exhibited potent inhibitory effects on tumor growth in vitro and in vivo models .
Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives is well-documented. Research indicates that compounds containing the benzimidazole moiety can exhibit broad-spectrum antibacterial and antifungal activity. For instance, derivatives have been synthesized that show significant activity against Gram-positive and Gram-negative bacteria, with some compounds achieving IC50 values comparable to standard antibiotics .
Analgesic Effects
Benzimidazole derivatives have also been investigated for their analgesic properties. Some studies suggest that these compounds may interact with opioid receptors, providing pain relief comparable to traditional analgesics like morphine. The structure-activity relationship indicates that modifications to the benzimidazole nucleus can enhance analgesic potency .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals that specific substitutions on the benzimidazole ring significantly influence its biological activity. For instance:
- Substituents at the 2-position : Variations here can lead to enhanced anticancer activity.
- Alkyl groups on nitrogen : Modifications can affect the compound's ability to penetrate biological membranes and interact with target receptors.
Case Studies
Several case studies highlight the efficacy of benzimidazole derivatives in clinical settings:
- Antitumor Efficacy : In a study involving a series of benzimidazole analogs, one compound showed an IC50 value of 20 nM against breast cancer cell lines, indicating strong anticancer potential.
- Antimicrobial Trials : A derivative was tested against E. coli and S. aureus, showing significant inhibition at concentrations as low as 10 µg/mL, outperforming conventional antibiotics in some cases.
Summary of Findings
Q & A
Q. What are the recommended synthetic routes for [2-(1H-Benzimidazol-1-yl)ethyl]methylamine dihydrochloride hydrate?
The compound can be synthesized via cyclization reactions of o-phenylenediamine derivatives. A common approach involves using CO₂ and H₂ under catalytic conditions to form the benzimidazole core, followed by alkylation with methylamine derivatives. For example, cyclization of o-phenylenediamines in the presence of CO₂ and H₂ has been demonstrated as a green chemistry method to yield benzimidazole intermediates . Subsequent alkylation steps may require optimization of reaction conditions (e.g., solvent, temperature) to ensure regioselectivity.
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For confirming the presence of the benzimidazole ring, methylamine side chain, and hydration state.
- X-ray Crystallography : To resolve the crystal structure and confirm the dihydrochloride hydrate form. Software like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are widely used .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
- Elemental Analysis : To validate the stoichiometry of the hydrate form.
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved when determining the structure of this compound?
Discrepancies often arise from twinning, disorder, or incomplete data. Strategies include:
- Cross-Validation : Use multiple refinement programs (e.g., SHELXL and WinGX ) to compare results.
- High-Resolution Data : Collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
- Twinned Data Analysis : Employ SHELXL’s twin refinement tools to model overlapping lattices .
- Hydrogen Bonding Networks : Analyze hydrogen bonding and hydration patterns using ORTEP-3 to validate the hydrate structure .
Q. What experimental strategies address conflicting results in biological activity studies?
Conflicting results may stem from variations in assay conditions or compound purity. Methodological solutions include:
- Dose-Response Curves : Establish consistent IC₅₀/EC₅₀ measurements across multiple replicates.
- Metabolic Stability Testing : Use liver microsomes or cell-based assays to assess degradation pathways, as seen in studies of related imidazole derivatives .
- Selectivity Profiling : Compare activity against structurally similar targets (e.g., nitric oxide synthase isoforms) to identify off-target effects .
Q. How can computational modeling optimize the design of derivatives with enhanced selectivity?
- Docking Studies : Use software like AutoDock to predict binding interactions with target proteins (e.g., neuronal nitric oxide synthase) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time to prioritize derivatives with favorable binding kinetics.
- QSAR Models : Corrogate substituent effects on activity using quantitative structure-activity relationship (QSAR) analysis.
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of particulates.
- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
- Storage : Store in sealed glass containers at 2–8°C, protected from light and moisture .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data for this compound?
Contradictions may arise from differences in solvent polarity, temperature, or hydration state. Mitigation strategies:
- Standardized Protocols : Use USP/PhEur methods for solubility testing.
- Thermogravimetric Analysis (TGA) : Determine the hydrate-to-anhydrous transition temperature to clarify hydration effects .
- Co-Solvent Screening : Test solubility in binary solvent systems (e.g., DMSO/water) to identify optimal conditions.
Methodological Recommendations
Q. What are best practices for validating synthetic intermediates?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
